molecular formula C15H20N2O3S2 B2886782 4,7-Dimethyl-2-((1-(methylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole CAS No. 1286705-30-3

4,7-Dimethyl-2-((1-(methylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole

Cat. No. B2886782
M. Wt: 340.46
InChI Key: QXWXWBPZBYEPDB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives . Protodeboronation of pinacol boronic esters, which are highly valuable building blocks in organic synthesis, is also reported .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . This structure is common in many pharmaceuticals and alkaloids .

Scientific Research Applications

Synthesis and Biological Evaluation

4,7-Dimethyl-2-((1-(methylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole and related compounds have been the focus of research due to their potential biological activities. A study by Khalid et al. (2016) details the synthesis of related compounds and their evaluation against butyrylcholinesterase (BChE) enzyme. This research highlights the compound's interaction with amino acid residues, suggesting its potential in ligand-BChE binding and stabilization in the enzyme's active site (Khalid et al., 2016).

Chemical Transformations and Oxidation Studies

Studies have also been conducted on the chemical transformations and oxidation reactions of compounds structurally similar to 4,7-Dimethyl-2-((1-(methylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole. Ohkata et al. (1985) investigated the oxidation of a related compound, noting the formation of various derivatives depending on the oxidizing reagent used (Ohkata et al., 1985).

Antimicrobial Studies

Another significant area of research is the exploration of these compounds for antimicrobial properties. Khalid et al. (2016) synthesized N-substituted derivatives and evaluated them for antimicrobial activity against Gram-negative and Gram-positive bacteria, revealing their potential in this field (Khalid et al., 2016).

Metabolic Pathway Analysis

In the pharmaceutical context, the metabolism of related compounds has been studied. Hvenegaard et al. (2012) examined the metabolic pathways of a novel antidepressant structurally similar to 4,7-Dimethyl-2-((1-(methylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole, uncovering the involvement of various cytochrome P450 enzymes (Hvenegaard et al., 2012).

Green Chemistry and Synthesis Optimization

Efforts have been made to synthesize related compounds using green chemistry principles. Gilbile et al. (2017) described a modified synthesis approach for a related intermediate, highlighting the importance of sustainable practices in chemical synthesis (Gilbile et al., 2017).

properties

IUPAC Name

4,7-dimethyl-2-(1-methylsulfonylpiperidin-4-yl)oxy-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S2/c1-10-4-5-11(2)14-13(10)16-15(21-14)20-12-6-8-17(9-7-12)22(3,18)19/h4-5,12H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWXWBPZBYEPDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)OC3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Dimethyl-2-((1-(methylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole

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